

Quantitative Comparison of HDAC Inhibitory Activity

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Compound Focus: Pracinostat

CAS No.: 929016-96-6

Cat. No.: S548552

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The table below summarizes available quantitative data comparing **Pracinostat** and SAHA.

| Parameter | Pracinostat (SB939) | SAHA (Vorinostat) | Experimental Context |
|---|---|----------------------------|---|
| Docking Score (HDAC1) [1] | -9.8 | Information Missing | Flexible XP molecular docking; more negative score indicates stronger predicted binding [1]. |
| Docking Score (HDAC2) [1] | -9.65 | Information Missing | Flexible XP molecular docking [1]. |
| Docking Score (HDAC8) [1] | -8.93 | Information Missing | Flexible XP molecular docking [1]. |
| Anti-proliferative IC ₅₀ (Breast Cancer) [2] | 5.34 μ M (T47D), 10.32 μ M (MDA-MB-231) | 12.34 μ M (MDA-MB-231) | MTS cell viability assay in human breast cancer cell lines [2]. |
| In Vivo Metastasis Inhibition [2] | Stronger inhibition | Weaker inhibition | Mouse model of breast cancer lung metastasis; Pracinostat showed superior anti-metastatic activity [2]. |

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Detailed Experimental Protocols

The experimental data in the table above were generated using the following established methodologies.

Molecular Docking and Binding Affinity

This protocol explains the source of the docking score data [1].

- **Protein Preparation:** Crystal structures of Class I HDAC isozymes (HDAC1, HDAC2, HDAC3, HDAC8) were retrieved from the Protein Data Bank. Structures were prepared by adding hydrogen atoms, filling in missing side chains/loops, and removing water molecules beyond 5Å. The essential zinc atom was retained in all structures [1].
- **Ligand Preparation:** The 3D structures of **Pracinostat** and SAHA were obtained from PubChem and prepared using LigPrep, which generated low-energy conformations and correct protonation states [1].
- **Grid Generation & Docking:** The binding pocket for each HDAC was defined based on the location of native co-crystallized ligands. Molecular docking was performed using Glide in extra-precision (XP) flexible mode, which allows the ligand to conformationally adapt to the protein pocket [1].
- **Binding Energy Calculation:** The binding affinity of the **Pracinostat**-HDAC complexes was estimated using the MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method, which calculates the free energy of binding [1].

Anti-proliferative and Anti-metastatic Activity

This protocol explains the cellular and in vivo efficacy data [2].

- **Cell Viability (MTS Assay):** Various human breast cancer cell lines (e.g., MDA-MB-231, MCF-7, T47D) were treated with a range of concentrations of **Pracinostat** or SAHA. After a set incubation period, cell viability was measured using an MTS assay, which measures the metabolic activity of

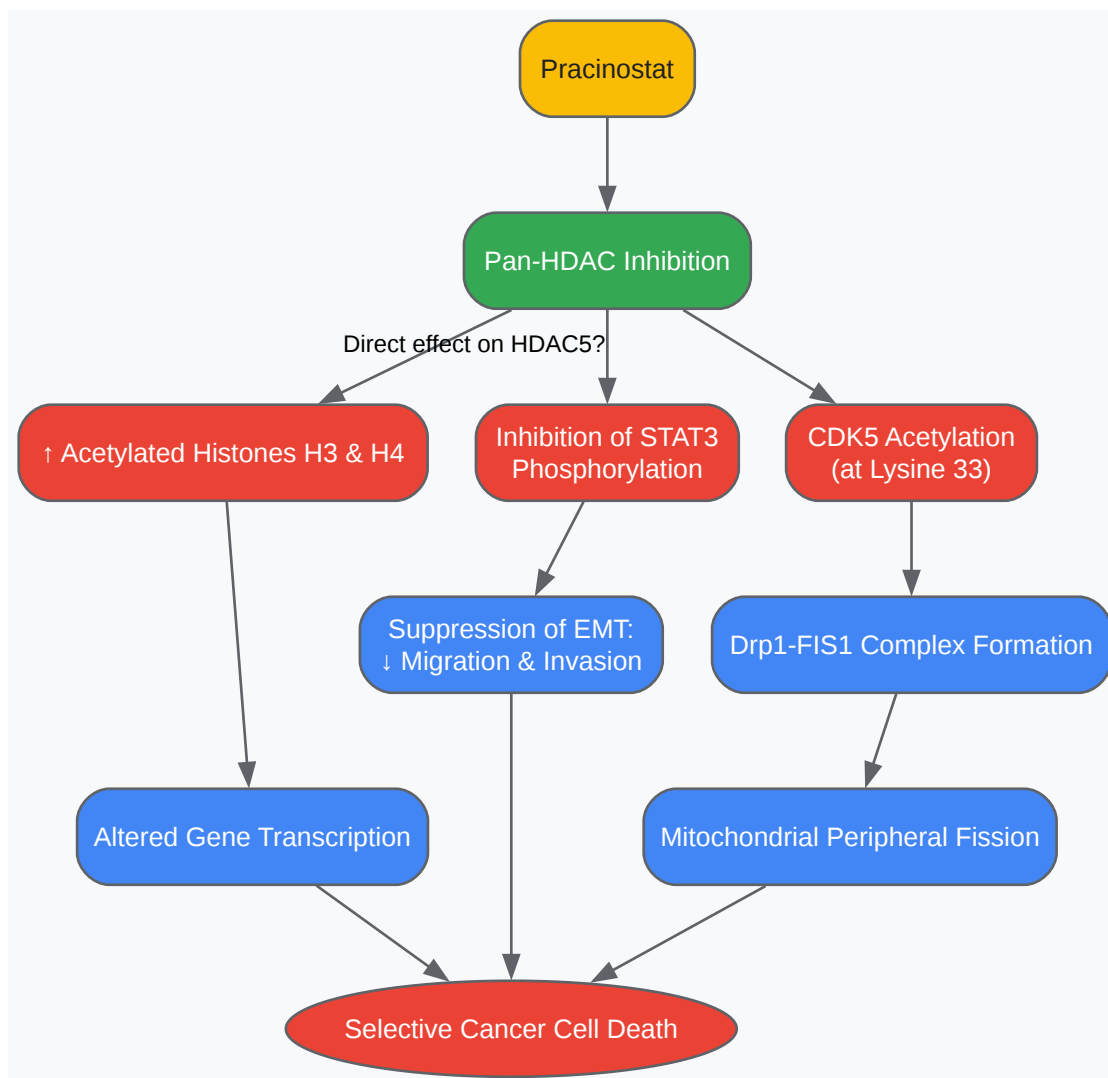
cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) was calculated from the dose-response curve [2].

- **In Vivo Efficacy (Mouse Xenograft):**

- **Tumor Growth Inhibition:** Immunodeficient mice were implanted with MDA-MB-231 cancer cells to form tumors. Once tumors were established, mice were treated with either **Pracinostat** or SAHA, and tumor volume was measured over time and compared to a control group [2].
- **Metastasis Inhibition:** Mice were injected with MDA-MB-231 cells via the tail vein, a model for lung metastasis. After treatment with the inhibitors, the lungs were examined to count the number of metastatic nodules, quantifying the ability of the drugs to prevent cancer spread [2].

Mechanisms of Action and Signaling Pathways

Pracinostat and SAHA are both pan-HDAC inhibitors, but research highlights some distinct mechanistic pathways for **Pracinostat**.



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The diagram above illustrates key pathways identified for **Pracinostat**:

- **IL-6/STAT3 Pathway:** In breast cancer, **Pracinostat** was more effective than SAHA at suppressing metastasis. It directly inhibits HDAC5, which in turn blocks the phosphorylation of STAT3. This leads to the reversal of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis, thereby reducing cell migration and invasion [2].
- **CDK5-Drp1 Pathway:** In colorectal cancer, **Pracinostat** induces a unique form of mitochondrial fragmentation. It increases CDK5 expression and acetylation, which promotes the binding of the Drp1 protein to the FIS1 adapter (instead of MFF) on mitochondria. This shifts mitochondrial division from midzone (which promotes proliferation) to peripheral fission, triggering **Mitochondrial Fission-Associated Cell Death** in cancer cells with high CDK5 levels [3].

Pharmaceutical and Preclinical Profile

Beyond direct efficacy, **Pracinostat**'s profile suggests potential practical benefits.

| Feature | Pracinostat | SAHA (Vorinostat) | Significance / Source |
|---------------------------|------------------------------|----------------------|--|
| Oral Bioavailability | Good (34% in mice) [4] | Low [5] | Enables convenient oral dosing. |
| Aqueous Solubility | High [5] | Low [5] | Better formulation potential. |
| P-gp Substrate | Not a substrate [5] | Strong substrate [5] | Lower risk of efflux and drug resistance. |
| Tumor Tissue Accumulation | Enriched in tumor tissue [6] | Information Missing | May contribute to potent and prolonged antitumor activity. |

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References

1. Characterizing binding intensity and energetic features of ... [pmc.ncbi.nlm.nih.gov]
2. Pracinostat (SB939), a histone deacetylase inhibitor ... [sciencedirect.com]
3. Histone deacetylase inhibitor pracinostat suppresses ... [pmc.ncbi.nlm.nih.gov]
4. Pracinostat: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. a novel HDAC inhibitor for cancer therapy [pmc.ncbi.nlm.nih.gov]
6. Pracinostat | New Drug Approvals [newdrugapprovals.org]

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